
Picropodophyllin-1-ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Picropodophyllin-1-ethyl ether, also known as this compound, is a useful research compound. Its molecular formula is C24H26O8 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Mechanism of Action
Picropodophyllin is characterized by its ability to selectively inhibit IGF-1R, which is overexpressed in several cancers. The inhibition of IGF-1R leads to reduced tumor cell proliferation and increased apoptosis. The compound does not interfere with other growth factor receptors, making it a targeted therapy option for cancer treatment .
Cancer Treatment
PPP has been investigated for its potential applications in treating various types of cancer:
- Non-Small Cell Lung Cancer (NSCLC) : Research indicates that PPP can suppress tumor growth and induce apoptosis in NSCLC cells by inhibiting IGF-1R signaling pathways .
- Epithelial Ovarian Cancer (EOC) : In vitro and in vivo studies have shown that PPP reduces cell viability and tumor volume in EOC models. The combination of PPP with cisplatin enhances the therapeutic effect compared to either drug alone .
- Other Cancers : Clinical trials are exploring the efficacy of PPP in treating breast cancer, head and neck cancer, gastrointestinal cancers, and hematologic malignancies .
Treatment of Restenosis
PPP has demonstrated potential in preventing restenosis after coronary angioplasty. Its application in this area may stem from its ability to inhibit smooth muscle cell proliferation through IGF-1R modulation .
Psoriasis
The compound has also been explored for its use in treating psoriasis due to its anti-proliferative effects on keratinocytes, which are key players in the pathogenesis of this skin condition .
Formulation Challenges and Innovations
One significant challenge with picropodophyllin is its poor solubility in aqueous media, which affects bioavailability. Recent advancements have focused on developing solid stabilized forms of PPP that enhance solubility and stability . These formulations are crucial for improving the pharmacokinetic profiles of PPP and making it more effective as a therapeutic agent.
Case Study 1: Epithelial Ovarian Cancer
A study conducted on SKOV-3 cells treated with PPP showed a dose-dependent decrease in viability. In vivo tests using a BALB/c nude mouse model confirmed that PPP significantly reduced tumor volume compared to controls. The combination therapy with cisplatin was particularly effective, indicating the potential for synergistic effects in clinical settings .
Case Study 2: Non-Small Cell Lung Cancer
In a phase Ia clinical trial, PPP was evaluated for safety and efficacy in patients with advanced NSCLC. Initial results indicated manageable side effects and promising anti-tumor activity, paving the way for further investigations into dosing regimens and long-term outcomes .
特性
CAS番号 |
106709-55-1 |
---|---|
分子式 |
C24H26O8 |
分子量 |
442.5 g/mol |
IUPAC名 |
(5R,5aR,8aS,9R)-5-ethoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C24H26O8/c1-5-29-22-14-9-17-16(31-11-32-17)8-13(14)20(21-15(22)10-30-24(21)25)12-6-18(26-2)23(28-4)19(7-12)27-3/h6-9,15,20-22H,5,10-11H2,1-4H3/t15-,20+,21+,22-/m0/s1 |
InChIキー |
STGBBEULPHACPI-RGXPITOMSA-N |
SMILES |
CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
異性体SMILES |
CCO[C@@H]1[C@H]2COC(=O)[C@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
正規SMILES |
CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Key on ui other cas no. |
106709-55-1 |
同義語 |
picropodophyllin-1-ethyl ether |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。